molecular formula C2H6F4Si2 B14632204 1,1,2,2-Tetrafluoro-1,2-dimethyldisilane CAS No. 56998-69-7

1,1,2,2-Tetrafluoro-1,2-dimethyldisilane

Cat. No.: B14632204
CAS No.: 56998-69-7
M. Wt: 162.23 g/mol
InChI Key: XXTMEDZEZROTDU-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrafluoro-1,2-dimethyldisilane is a fluorinated organosilicon compound It is characterized by the presence of two silicon atoms, each bonded to two fluorine atoms and one methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2-Tetrafluoro-1,2-dimethyldisilane typically involves the reaction of silicon-based precursors with fluorinating agents. One common method includes the reaction of 1,2-dimethyldisilane with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-Tetrafluoro-1,2-dimethyldisilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silicon dioxide and other fluorinated silicon compounds.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state silicon compounds.

    Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Halogen exchange reactions can be carried out using reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silicon dioxide, while substitution reactions can produce various halogenated silicon compounds.

Scientific Research Applications

1,1,2,2-Tetrafluoro-1,2-dimethyldisilane has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other fluorinated organosilicon compounds.

    Biology: The compound’s unique properties make it useful in the development of novel biomaterials.

    Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility.

    Industry: It is used in the production of high-performance materials, including coatings and sealants, due to its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetrafluoro-1,2-dimethyldisilane involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong bonds with other elements, leading to the formation of stable complexes. These interactions can affect the compound’s reactivity and its ability to participate in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1,1,2,2-Tetrachloro-1,2-dimethyldisilane: This compound is similar in structure but contains chlorine atoms instead of fluorine.

    1,1,1,2-Tetrachloro-2,2-difluoroethane: Another fluorinated compound with a different structural arrangement.

Uniqueness

1,1,2,2-Tetrafluoro-1,2-dimethyldisilane is unique due to the presence of both fluorine and silicon atoms, which impart distinct chemical properties. The fluorine atoms provide high electronegativity and chemical stability, while the silicon atoms contribute to the compound’s reactivity and versatility in various applications.

Properties

CAS No.

56998-69-7

Molecular Formula

C2H6F4Si2

Molecular Weight

162.23 g/mol

IUPAC Name

[difluoro(methyl)silyl]-difluoro-methylsilane

InChI

InChI=1S/C2H6F4Si2/c1-7(3,4)8(2,5)6/h1-2H3

InChI Key

XXTMEDZEZROTDU-UHFFFAOYSA-N

Canonical SMILES

C[Si](F)(F)[Si](C)(F)F

Origin of Product

United States

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